LogP Differential: 6-Chloro vs. Unsubstituted Analog
The introduction of a chlorine atom at the 6-position of the benzoxazole ring significantly increases lipophilicity compared to the unsubstituted analog. This change can impact membrane permeability and distribution in biological systems [1].
| Evidence Dimension | Predicted LogP |
|---|---|
| Target Compound Data | LogP = 2.92 |
| Comparator Or Baseline | Unsubstituted analog (CAS 1035840-78-8), LogP = 2.32 |
| Quantified Difference | Δ LogP = 0.60 |
| Conditions | ACD/Labs Percepta Platform predicted values |
Why This Matters
A higher LogP value suggests increased lipophilicity, which can be crucial for crossing biological membranes and may indicate a different pharmacokinetic profile compared to the less lipophilic unsubstituted analog.
- [1] [1-(6-Chloro-1,3-benzoxazol-2-yl)-3-piperidinyl]acetic acid - ChemSpider View Source
